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Compound of Interest

Compound Name: (3-Isopropylisoxazol-5-yl)methanol

Cat. No.: B186614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of (3-Isopropylisoxazol-5-yl)methanol. Due to the limited availability of direct

experimental data in peer-reviewed literature, this document presents predicted spectroscopic

data based on established principles and data from analogous structures. Additionally, a

detailed, generalized experimental protocol for its synthesis and characterization is provided,

derived from established methods for similar isoxazole derivatives.

Physicochemical Properties
Basic physicochemical information for (3-Isopropylisoxazol-5-yl)methanol is summarized

below.

Property Value Reference

CAS Number 14633-17-1

Molecular Formula C₇H₁₁NO₂

Molecular Weight 141.17 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for (3-Isopropylisoxazol-5-
yl)methanol. These predictions are based on the analysis of its chemical structure and

comparison with experimentally determined data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~1.3 Doublet 6 -CH(CH₃)₂

~3.1 Septet 1 -CH(CH₃)₂

~4.7 Singlet 2 -CH₂OH

~6.2 Singlet 1 Isoxazole C4-H

Variable Broad Singlet 1 -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~21 -CH(CH₃)₂

~27 -CH(CH₃)₂

~56 -CH₂OH

~101 Isoxazole C4

~162 Isoxazole C3

~170 Isoxazole C5

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3600-3200 (broad) O-H Stretching

3150-3100 C-H (isoxazole) Stretching

2970-2870 C-H (isopropyl) Stretching

1600-1550 C=N (isoxazole) Stretching

1470-1430 C=C (isoxazole) Stretching

1250-1000 C-O Stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation

141 [M]⁺ (Molecular Ion)

126 [M - CH₃]⁺

110 [M - CH₂OH]⁺

98 [M - C₃H₇]⁺

Experimental Protocols
The following section details a generalized experimental protocol for the synthesis and

spectroscopic characterization of (3-Isopropylisoxazol-5-yl)methanol, based on established

methodologies for analogous compounds.

Synthesis of (3-Isopropylisoxazol-5-yl)methanol
This synthesis involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide

and an appropriate alkyne.

Materials:

Isoobutyraldehyde
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Hydroxylamine hydrochloride

Sodium hypochlorite solution (bleach)

Propargyl alcohol

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Base (e.g., Triethylamine, Pyridine)

Procedure:

Oxime Formation: Isoobutyraldehyde is reacted with hydroxylamine hydrochloride in the

presence of a base to form isobutyraldehyde oxime.

Nitrile Oxide Formation and Cycloaddition: The isobutyraldehyde oxime is then treated with a

mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the

corresponding nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2]

cycloaddition reaction with propargyl alcohol.

Work-up and Purification: The reaction mixture is quenched, and the organic layer is

separated, dried, and concentrated. The crude product is then purified by column

chromatography on silica gel to yield pure (3-Isopropylisoxazol-5-yl)methanol.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded using an FTIR spectrometer.
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The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for

solids).

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source

(e.g., electron ionization - EI).

The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the

resulting ions is recorded.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent

characterization of (3-Isopropylisoxazol-5-yl)methanol.
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Caption: Synthesis and Characterization Workflow.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (3-
Isopropylisoxazol-5-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b186614#spectroscopic-data-for-3-
isopropylisoxazol-5-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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